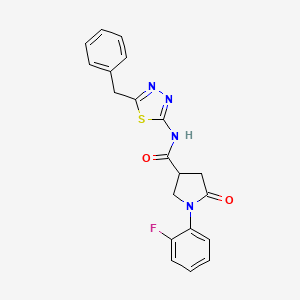

N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC14810063

Molecular Formula: C20H17FN4O2S

Molecular Weight: 396.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H17FN4O2S |

|---|---|

| Molecular Weight | 396.4 g/mol |

| IUPAC Name | N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide |

| Standard InChI | InChI=1S/C20H17FN4O2S/c21-15-8-4-5-9-16(15)25-12-14(11-18(25)26)19(27)22-20-24-23-17(28-20)10-13-6-2-1-3-7-13/h1-9,14H,10-12H2,(H,22,24,27) |

| Standard InChI Key | NYTXDQMBOYPPJY-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN(C1=O)C2=CC=CC=C2F)C(=O)NC3=NN=C(S3)CC4=CC=CC=C4 |

Introduction

Structural Features and Synthesis

Compounds with similar structures, such as 1-benzyl-N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide, typically involve multi-step organic synthesis. These processes require careful control of reaction conditions like temperature, pH, and reaction time to ensure high yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are crucial for monitoring the synthesis and confirming the structure of intermediates and final products.

Potential Biological Activities

Thiadiazole-based compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities . The presence of a benzyl group and a fluorophenyl moiety in N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could enhance its interaction with biological targets, potentially leading to significant biological activities.

Chemical Reactivity

The chemical reactivity of thiadiazole compounds can be attributed to their functional groups. Key reactions may include nucleophilic substitution, cycloaddition, and hydrolysis, which are essential for modifying the compound to enhance its biological activity or create derivatives with improved pharmacological properties.

Potential Applications

Given the structural features of similar compounds, N-(5-benzyl-1,3,4-thiadiazol-2-yl)-1-(2-fluorophenyl)-5-oxopyrrolidine-3-carboxamide could have potential applications in pharmaceutical development. Interaction studies with biological targets would be crucial for understanding its pharmacodynamics and pharmacokinetics.

Comparison with Similar Compounds

| Compound Name | Structural Features | Potential Activity |

|---|---|---|

| N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide | Similar thiadiazole structure; different alkyl substituent | Anti-inflammatory |

| N-(5-cyclohexylthiadiazol-2-yl)-2-methylbenzamide | Cyclic substituent variation | Antimicrobial |

| N-(5-methylthiadiazol-2-yl)-1-naphthalenecarboxamide | Different aromatic system; similar core structure | Anticancer |

These compounds highlight the diversity of thiadiazole derivatives and their potential applications in medicinal chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume